![molecular formula C16H15N3O B3014523 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide CAS No. 306979-36-2](/img/structure/B3014523.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a compound that likely belongs to the class of quinazolinone derivatives. Quinazolinones are a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of the compound suggests that it is a hybrid molecule incorporating a 5,6-dihydrobenzo[h]quinazolin-2-yl moiety and a cyclopropanecarboxamide group.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is described in the literature where quinazolin-4(3H)-ones are prepared from 2-aminobenzamides and orthoesters in the presence of acetic acid . This method involves refluxing simple 2-aminobenzamides with orthoesters and acetic acid in ethanol. For ring-substituted and hindered 2-aminobenzamides, the reaction requires more stringent conditions, such as increased equivalents of reagents and higher temperatures in a pressure tube. The described method is tolerant of various functionalities on the benzamide, allowing for a range of structures to be synthesized .
Molecular Structure Analysis
The molecular structure of this compound would feature a bicyclic quinazolinone core with a dihydrobenzo[h] moiety indicating partial saturation in the benzene ring. The cyclopropanecarboxamide group attached to the quinazolinone core would introduce steric hindrance and could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be quite diverse. For instance, cyclopropane aldehydes can react with N'-aryl anthranil hydrazides in the presence of PTSA to form tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones . This reaction involves a domino process of imine formation and intramolecular cyclization, followed by nucleophilic ring opening of the cyclopropyl ring. Although the specific reactivity of this compound is not detailed, similar domino reactions could potentially be applied to synthesize related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be characterized by various analytical techniques. Melting point, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to characterize the synthesized products . These techniques provide information on the purity, functional groups, and molecular structure of the compounds. The presence of a cyclopropane ring in this compound would likely influence its physical properties, such as melting point and solubility, due to the ring strain and lipophilicity introduced by the cyclopropane moiety.
科学的研究の応用
Anticancer and Antiviral Activities
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide derivatives have demonstrated promising anticancer and antiviral activities. A series of dihydrobenzo[h]quinazoline derivatives were synthesized using arylmethylene, thiopyrimidine, and 2-(4-(thiophen-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-ylthio) acetic acid as starting materials. These compounds were found to have good anticancer and antiviral activities, highlighting their potential in therapeutic applications (Mohamed et al., 2012).
Antiplatelet and Anti-inflammatory Activities
The compound's derivatives also exhibit significant antiplatelet and anti-inflammatory activities. A series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted compounds were designed and synthesized, resulting in potent antiplatelet activity similar to that of ASA (Aspirin) combined with anti-inflammatory activity comparable to indomethacin, a reference drug (Brullo et al., 2012).
Anti-tubercular Agents
Furthermore, various derivatives of this compound have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Maurya et al., 2013).
Antileishmanial Agents
Derivatives of the compound were also tested for their in vitro antileishmanial activity. Several synthesized compounds showed promising antileishmanial activity against Leishmania donovani, suggesting their potential in the treatment of leishmaniasis (Agarwal et al., 2009).
特性
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)
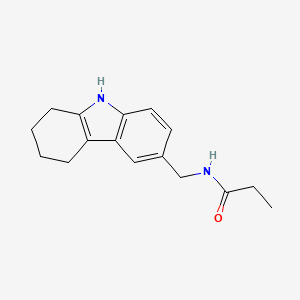
![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)


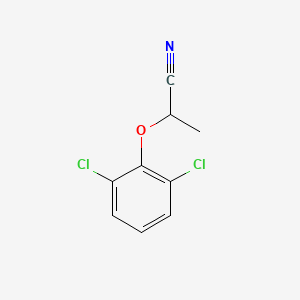
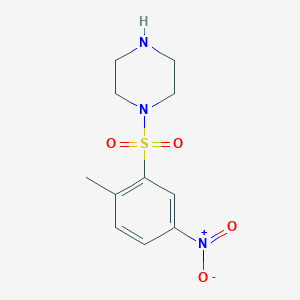
![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
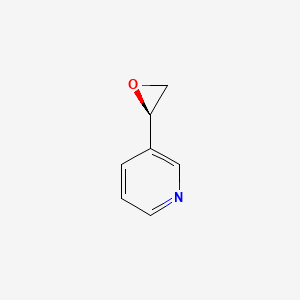
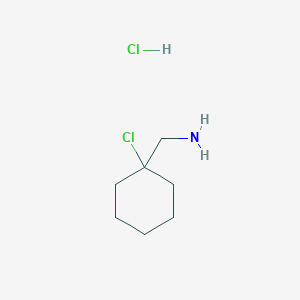

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)